Cyclobutyl 2-pyridyl ketone
Overview
Description
Cyclobutyl 2-pyridyl ketone is a chemical compound with the linear formula C10H11NO . It is a yellow oil in its physical form . This compound is used in various applications and is a key intermediate for the synthesis of certain compounds .
Synthesis Analysis
The synthesis of 2-pyridyl ketones, including this compound, can be achieved through a practical method involving a continuous flow process . In this method, 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2
. Chemical Reactions Analysis
The chemical reactions involving this compound primarily involve its use as a precursor in the synthesis of other compounds. For instance, it is used in the synthesis of TGF-β type 1 receptor inhibitor LY580276 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.2 . It appears as a yellow oil in its physical form .Scientific Research Applications
Host-Guest Chemistry and Crystal Structure Analysis : Whiteford, Stang, and Huang (1998) investigated the interaction of cyclobis[(cis-(dppp)Pt(4-ethynylpyridyl)(2))(cis-(L)M)]Ag(2)}(+6)((-)OSO(2)CF(3))(6) with pyridine derivatives, including Cyclobutyl 2-pyridyl ketone, in host-guest chemistry. They found that these interactions led to the formation of coordination Lewis acid/base host-guest assemblies. The study also provided the X-ray crystal structure of one such complex, highlighting the stability and crystalline properties of these compounds (Whiteford, Stang, & Huang, 1998).
Synthesis of Functionalized Pyridines : Abbiati et al. (2003) described a one-pot synthesis of pyridines from reactions involving carbonyl compounds like this compound and propargylamine. This process, catalyzed by gold and copper salts, highlights the role of this compound in synthesizing diverse pyridine derivatives, useful in various chemical syntheses (Abbiati et al., 2003).
Preparation of Dihydropyrroles and Pyrroles : Wurz and Charette (2005) explored the use of 1-nitro- and 1-cyano-cyclopropyl ketones, derived from cyclopropanation reactions involving this compound, as precursors for synthesizing dihydropyrroles and pyrroles. This study highlights the potential of this compound in synthesizing complex organic compounds (Wurz & Charette, 2005).
Cycloaddition Reactions : Takeda et al. (1986) reported the production of 2-Phenylthiocyclobutyl ketones via the reaction of alkenyl sulfides with α,β-unsaturated ketones, including this compound. This study sheds light on the synthetic utility of this compound in cycloaddition reactions, which are fundamental in organic synthesis (Takeda et al., 1986).
Catalysis and Functionalization of Molecules : Li, Darcel, and Dixneuf (2014) demonstrated the selective monoarylation of aryl 2‐pyridyl ketones via arene sp2 CH bond activation/functionalisation. This research underscores the catalytic applications of compounds like this compound in functionalizing molecules for synthetic purposes (Li, Darcel, & Dixneuf, 2014).
Mechanism of Action
Mode of Action
It is known to be involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this reaction, the compound may interact with its targets through oxidative addition and transmetalation .
Biochemical Pathways
Cyclobutyl 2-pyridyl ketone is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of carbon-carbon bonds. The downstream effects of this reaction can vary widely depending on the specific reactants and conditions used.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Future Directions
properties
IUPAC Name |
cyclobutyl(pyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFVVUQDXNEDAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641987 | |
Record name | Cyclobutyl(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
515154-32-2 | |
Record name | Cyclobutyl(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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